Acefylline piperazine

Description

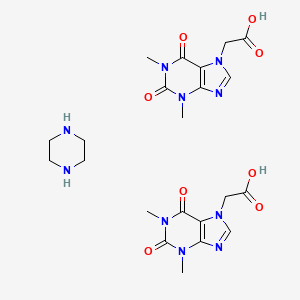

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1216768-50-1 |

|---|---|

Molecular Formula |

C22H30N10O8 |

Molecular Weight |

562.5 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine |

InChI |

InChI=1S/2C9H10N4O4.C4H10N2/c2*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h2*4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2 |

InChI Key |

HAAJFUJFGYCCPU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

Acefylline Piperazine: An In-depth Technical Guide on its Role as an Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefylline (B349644) piperazine (B1678402), a xanthine (B1682287) derivative, functions as a non-selective adenosine (B11128) receptor antagonist. This technical guide provides a comprehensive overview of its mechanism of action, with a focus on its interaction with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). While quantitative pharmacological data for acefylline piperazine is limited in publicly available literature, this document summarizes the known information and provides comparative data for structurally related xanthines, such as theophylline (B1681296) and caffeine, to offer a contextual understanding of its potential activity. Detailed experimental protocols for assessing adenosine receptor antagonism are provided, along with visualizations of the associated signaling pathways to support further research and drug development efforts in this area.

Introduction

This compound is a salt of acefylline and piperazine, belonging to the xanthine chemical class.[1][2] It is clinically utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic bronchitis.[2][3] The therapeutic effects of xanthine derivatives are primarily attributed to two key mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4] This guide focuses on the latter, exploring the role of this compound as an antagonist at the four known adenosine receptor subtypes.

Adenosine is an endogenous purine (B94841) nucleoside that plays a crucial role in regulating a wide array of physiological processes through its interaction with four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3.[5][6] These receptors are widely distributed throughout the body and are involved in diverse functions, including cardiovascular regulation, neurotransmission, inflammation, and respiration.[7][8] Consequently, adenosine receptor antagonists, such as this compound, have significant therapeutic potential.

Molecular Profile

-

Chemical Name: 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid; piperazine[9]

-

Synonyms: Acepifylline, Etaphylline[5]

-

Chemical Class: Xanthine Derivative[2]

Mechanism of Action: Adenosine Receptor Antagonism

This compound exerts its pharmacological effects by competitively blocking the binding of endogenous adenosine to its receptors. The four adenosine receptor subtypes are coupled to different G-proteins and mediate distinct downstream signaling cascades.

Adenosine Receptor Subtypes and Signaling Pathways

-

A1 and A3 Receptors: These receptors are primarily coupled to inhibitory G-proteins (Gi/o). Upon activation by adenosine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate other signaling pathways, such as phospholipase C (PLC).[7][10]

-

A2A and A2B Receptors: These receptors are coupled to stimulatory G-proteins (Gs). Adenosine binding to these receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[7][10]

The antagonistic action of this compound at these receptors prevents the downstream effects of adenosine, leading to its observed physiological responses, such as smooth muscle relaxation in the airways.

Signaling Pathway Diagrams

Caption: A1 and A3 Adenosine Receptor Signaling Pathway.

References

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 18833-13-1 | FA37140 | Biosynth [biosynth.com]

- 6. drugfuture.com [drugfuture.com]

- 7. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology of Adenosine Receptors: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | TargetMol [targetmol.com]

- 10. Biphasic actions of the adenosine A2a receptor antagonist istradefylline in mice with obstructive uropathy - PMC [pmc.ncbi.nlm.nih.gov]

Phosphodiesterase Inhibition by Acefylline Piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefylline (B349644) piperazine (B1678402), a xanthine (B1682287) derivative, functions as a non-selective phosphodiesterase (PDE) inhibitor, contributing to its therapeutic effects as a bronchodilator and cardiac stimulant.[1] By impeding the enzymatic degradation of cyclic adenosine (B11128) monophosphate (cAMP), acefylline piperazine elevates intracellular cAMP levels, leading to the relaxation of smooth muscles, particularly in the bronchial airways. This technical guide provides a comprehensive overview of the mechanism of action, available quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the pertinent signaling pathways. While specific inhibitory concentration (IC50) values for this compound against various PDE isoenzymes are not extensively documented in publicly available literature, this guide offers a framework for their determination based on established methodologies for related xanthine derivatives.

Introduction

This compound is a salt of acefylline and piperazine, where acefylline (7-theophyllineacetic acid) is the active moiety responsible for phosphodiesterase inhibition.[2] Similar to other methylxanthines like theophylline (B1681296), its primary mechanism of action involves the competitive, non-selective inhibition of phosphodiesterase enzymes.[3] PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, namely cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating a wide array of cellular processes.[1] The inhibition of PDEs, particularly PDE4, in airway smooth muscle and inflammatory cells leads to an accumulation of intracellular cAMP.[4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation and mitigate inflammatory responses.[4]

Mechanism of Action: Phosphodiesterase Inhibition

The core mechanism of this compound revolves around its ability to block the active site of phosphodiesterase enzymes. This inhibition prevents the conversion of cAMP to its inactive form, adenosine monophosphate (AMP). The resulting elevation of intracellular cAMP has several downstream effects crucial for its therapeutic action in respiratory diseases:

-

Bronchodilation: Increased cAMP in airway smooth muscle cells activates PKA, which phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to muscle relaxation and dilation of the airways.

-

Anti-inflammatory Effects: In inflammatory cells such as mast cells, eosinophils, and neutrophils, elevated cAMP levels suppress the release of pro-inflammatory mediators, including cytokines and leukotrienes.[3]

This compound is considered a non-selective PDE inhibitor, meaning it is likely to inhibit multiple PDE isoenzymes.[1] However, its therapeutic effects in asthma and COPD are thought to be primarily mediated through the inhibition of PDE3 and PDE4 isoforms, which are prominently expressed in airway smooth muscle and inflammatory cells.[5]

Signaling Pathway of this compound in Airway Smooth Muscle Cells

Caption: Signaling pathway of this compound in airway smooth muscle cells.

Quantitative Data on Phosphodiesterase Inhibition

Table 1: Inhibitory Potency (IC50) of Theophylline against PDE Isoforms (for reference)

| PDE Isozyme | IC50 (µM) | Source |

| PDE4A | 1642 | [5] |

Note: This table provides reference data for theophylline. Experimental determination of IC50 values for this compound is recommended for accurate characterization.

Experimental Protocols

To address the lack of specific quantitative data for this compound, the following detailed experimental protocols are provided. These protocols are based on established methods for characterizing phosphodiesterase inhibitors and can be adapted to determine the IC50 values of this compound against various PDE isoenzymes and to quantify its effects on intracellular cAMP levels.

Protocol 1: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against purified PDE isoenzymes. A common method is a spectrophotometric assay.[6]

Objective: To determine the IC50 value of this compound for specific PDE isoenzymes.

Materials and Reagents:

-

Purified recombinant human PDE isoenzymes (e.g., PDE1-5)

-

This compound

-

cAMP or cGMP (substrate, depending on the PDE isoenzyme)

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Inorganic pyrophosphatase

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

Bovine Serum Albumin (BSA)

-

96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare substrate solution (cAMP or cGMP) in assay buffer.

-

Prepare enzyme solutions of the desired PDE isoenzymes in assay buffer. The concentration should be optimized to ensure the reaction is in the linear range.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer and substrate.

-

Control wells (100% activity): Add assay buffer, substrate, and PDE enzyme solution.

-

Inhibitor wells: Add this compound dilutions, substrate, and PDE enzyme solution.

-

-

Incubation:

-

Pre-incubate the plate at 30°C or 37°C for 10-15 minutes.

-

Initiate the reaction by adding the PDE enzyme to the wells (or substrate if the enzyme was pre-incubated with the inhibitor).

-

Incubate for a defined period (e.g., 15-30 minutes), ensuring that substrate hydrolysis does not exceed 20-30%.

-

-

Termination and Detection:

-

Stop the reaction by adding a stopping reagent (e.g., 0.1 M HCl) or by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine.

-

The amount of product can be quantified using various methods, including HPLC or a coupled enzyme assay where the product is converted to a chromogenic or fluorogenic substance.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Experimental Workflow for In Vitro PDE Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol measures the functional consequence of PDE inhibition by quantifying the increase in intracellular cAMP levels in a cellular model.

Objective: To determine the EC50 value of this compound for cAMP accumulation in a relevant cell line.

Materials and Reagents:

-

A suitable cell line (e.g., human airway smooth muscle cells, HEK293 cells)

-

Cell culture medium and supplements

-

This compound

-

Forskolin (B1673556) (an adenylyl cyclase activator, used as a positive control and to stimulate cAMP production)

-

Phosphodiesterase inhibitor (e.g., IBMX, for comparison)

-

Lysis buffer

-

Multi-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture the chosen cell line under standard conditions.

-

Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

-

Cell Treatment:

-

Wash the cells with serum-free medium or assay buffer.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

-

-

Cell Lysis:

-

After the stimulation period, remove the medium and add lysis buffer to each well to lyse the cells and stabilize the intracellular cAMP.

-

-

cAMP Quantification:

-

Quantify the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

-

Logical Flow for Cell-Based cAMP Assay

Caption: Logical flow for measuring intracellular cAMP accumulation.

Conclusion

This compound is a non-selective phosphodiesterase inhibitor that exerts its therapeutic effects, primarily bronchodilation, through the elevation of intracellular cAMP. While its general mechanism of action is well-understood and analogous to other xanthine derivatives, there is a notable absence of specific quantitative data on its inhibitory profile against various PDE isoenzymes in the public domain. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the IC50 and EC50 values of this compound, thereby enabling a more precise characterization of its pharmacological properties. Such data is essential for a deeper understanding of its therapeutic potential and for the development of more selective and efficacious PDE inhibitors in the future. Further research is warranted to fully elucidate the inhibitory spectrum of this compound and to correlate these findings with its clinical efficacy and side-effect profile.

References

- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pharmacological Profile of Acefylline Piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefylline (B349644) piperazine (B1678402) is a synthetic xanthine (B1682287) derivative, emerging as a compound of interest in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a salt of acefylline (a derivative of theophylline) and piperazine, it is designed to offer the therapeutic benefits of xanthines with an improved tolerability profile.[1] This technical guide provides an in-depth overview of the pharmacological profile of Acefylline Piperazine, focusing on its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects primarily through two distinct mechanisms: antagonism of adenosine (B11128) receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[3][4] The piperazine moiety is primarily included to form a stable salt, enhancing the solubility of the active acefylline component.[1]

Adenosine Receptor Antagonism

Acefylline acts as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[3][5] In the airways, adenosine is known to cause bronchoconstriction in asthmatic patients. By blocking adenosine receptors on bronchial smooth muscle and inflammatory cells, acefylline mitigates these bronchoconstrictor effects.[2] Antagonism of adenosine receptors in the central nervous system (CNS) also contributes to a stimulant effect, which can enhance the respiratory drive.[1]

Phosphodiesterase (PDE) Inhibition

As a xanthine derivative, acefylline is a non-selective inhibitor of phosphodiesterase enzymes.[3][4] PDEs are responsible for the intracellular degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, acefylline increases the intracellular concentrations of these second messengers. The resulting increase in cAMP in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn phosphorylates target proteins that promote smooth muscle relaxation and bronchodilation.[6][7]

Pharmacodynamics

The primary pharmacodynamic effects of this compound are bronchodilation and anti-inflammatory actions. It also exhibits stimulatory effects on the central nervous and cardiovascular systems.[3]

Quantitative Pharmacodynamic Data

Specific quantitative data on the binding affinities (Ki) of this compound for adenosine receptor subtypes and its inhibitory concentrations (IC50) against various phosphodiesterase isoforms are limited in publicly available literature. The following table includes available data for acefylline and provides context with data from the related, well-studied xanthine, theophylline.

| Parameter | Target | Value | Species | Comments |

| Ki | Adenosine A2b Receptor | 4.56 (pKi) | Human | Data for Acefylline.[8] |

| IC50 | Phosphodiesterase (non-selective) | - | - | Characterized as a non-selective PDE inhibitor, but specific IC50 values for this compound are not readily available. |

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented. However, studies on the active moiety, theophylline-7-acetic acid, suggest it is poorly absorbed after oral administration and has a short elimination half-life.[9] The piperazine salt is intended to improve the physicochemical properties of the drug.

Quantitative Pharmacokinetic Data

Comprehensive pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not well-established in the available literature.

| Parameter | Value | Species | Route of Administration | Comments |

| Bioavailability | Poor | Human | Oral | Based on studies with theophylline-7-acetic acid.[9] |

| Half-life (t½) | Short | Human | Oral | Based on studies with theophylline-7-acetic acid.[9] |

| Cmax | Not Available | - | - | - |

| Tmax | Not Available | - | - | - |

| AUC | Not Available | - | - | - |

Therapeutic Effects and Clinical Data

This compound is indicated for the symptomatic relief of bronchospasm associated with asthma, chronic bronchitis, and emphysema.[1][3] Clinical studies specifically evaluating the efficacy of this compound as a monotherapy are limited. Some studies have assessed its efficacy in combination with other drugs. For instance, a study in children with cough showed that a combination of this compound and Diphenhydramine was less effective and had more side effects compared to a polyherbal syrup.[9] Another study on a combination of N-acetylcysteine and acebrophylline (B110486) (a related compound) showed improvements in FEV1 in both COPD and asthma patients.[10]

Quantitative Clinical Data

| Indication | Parameter | Result | Study Population | Comments |

| Asthma/COPD | FEV1 Improvement | Not Available | - | - |

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are representative protocols for key assays used to characterize xanthine derivatives.

Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Principle: This competitive binding assay measures the ability of this compound to displace a known radiolabeled ligand from a specific adenosine receptor subtype expressed in cell membranes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3).

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Select a radioligand with high affinity and selectivity for the receptor subtype of interest (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a non-labeled agonist/antagonist).

-

Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against different PDE isoforms.

Principle: This assay measures the ability of this compound to inhibit the hydrolysis of cAMP or cGMP by a specific PDE isoform.

Methodology:

-

Enzyme and Substrate: Use purified recombinant human PDE isoforms and their respective radiolabeled substrates ([3H]cAMP or [3H]cGMP).

-

Assay Buffer: A typical buffer would be 40 mM Tris-HCl, pH 8.0, containing MgCl2.

-

Incubation: In a 96-well plate, pre-incubate the PDE enzyme with varying concentrations of this compound.

-

Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate.

-

Reaction Termination: Stop the reaction after a defined period, for example, by heat inactivation.

-

Product Conversion: Add a 5'-nucleotidase to convert the resulting [3H]AMP or [3H]GMP to [3H]adenosine or [3H]guanosine.

-

Separation: Use an anion-exchange resin to bind the unreacted charged substrate, leaving the uncharged product in the supernatant.

-

Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Conclusion

This compound is a xanthine derivative with a dual mechanism of action involving adenosine receptor antagonism and phosphodiesterase inhibition, leading to bronchodilator and anti-inflammatory effects. While its clinical use is established for obstructive airway diseases, there is a notable lack of specific quantitative pharmacodynamic and pharmacokinetic data in the public domain. Further research is warranted to fully characterize its binding affinities, inhibitory potencies, and pharmacokinetic profile to optimize its therapeutic use and explore its full potential in respiratory medicine. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocat.com [biocat.com]

- 4. biomedicus.gr [biomedicus.gr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bronchodilator actions of xanthine derivatives administered by inhalation in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of this compound Interaction and Dissociation Constants in Polymer Solvent Systems | Pakistan Journal of Analytical & Environmental Chemistry [pjaec.pk]

- 10. dovepress.com [dovepress.com]

Acefylline Piperazine: A Technical Guide on its Bronchodilatory Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acefylline (B349644) piperazine (B1678402) is a xanthine (B1682287) derivative recognized for its efficacy as a bronchodilator in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of acefylline piperazine, supported by available quantitative data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways. The primary therapeutic effects of this compound are attributed to its dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors, leading to airway smooth muscle relaxation and a reduction in airway inflammation.[1][3]

Core Mechanisms of Action

This compound's role as a bronchodilator is primarily mediated through two synergistic molecular pathways:

Phosphodiesterase (PDE) Inhibition

Acefylline, the active component of this compound, functions as a non-selective inhibitor of phosphodiesterase enzymes, with a notable effect on PDE3 and PDE4 isoforms.[1] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates smooth muscle relaxation. By inhibiting PDE activity, acefylline leads to an accumulation of intracellular cAMP in airway smooth muscle cells.[1] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a cascade of downstream targets, ultimately resulting in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.[1]

Adenosine Receptor Antagonism

Acefylline also acts as an antagonist at adenosine receptors, particularly the A2B subtype.[3] Adenosine is an endogenous nucleoside that can induce bronchoconstriction in asthmatic individuals by activating A1 and other adenosine receptors on airway smooth muscle.[1] By competitively blocking these receptors, acefylline mitigates the bronchoconstrictive effects of adenosine, contributing to its overall bronchodilatory profile.[1]

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological activity of acefylline. It is important to note that specific IC50 values for the inhibition of individual PDE isoenzymes by this compound are not widely available in publicly accessible literature. The data from Ferretti et al. (1992) indicates inhibitory activity against PDE III and IV, but precise IC50 values could not be retrieved from the available abstract.[4]

Table 1: Adenosine Receptor Binding Affinity of Acefylline

| Receptor Subtype | Ki (nM) | Species | Source |

| Adenosine A2B | 4.56 | Human | [3] |

Table 2: Phosphodiesterase Isoenzyme Inhibition by Theophylline-7-acetic acid (Acefylline)

| PDE Isoenzyme | IC50 | Species | Source |

| Type III | Data not available | Rat (Lung) | [4] |

| Type IV | Data not available | Rat (Lung) | [4] |

Table 3: Clinical Efficacy Data (FEV1)

| Indication | Dosage | Study Duration | Change in FEV1 | p-value | Source |

| Asthma/COPD | Data not available | Data not available | Data not available | Data not available | No dedicated clinical trial data for this compound focusing on FEV1 as a primary endpoint was identified in the public domain. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's bronchodilator activity.

In Vitro Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of this compound on the activity of specific PDE isoenzymes (e.g., PDE3, PDE4).

Principle: This assay measures the ability of this compound to inhibit the hydrolysis of cAMP by a specific PDE isoenzyme. The remaining cAMP is then quantified, typically using a competitive binding assay or a fluorescence-based method.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of purified recombinant human PDE3 or PDE4 enzyme in the reaction buffer.

-

Prepare a solution of [3H]-cAMP (radiolabeled substrate).

-

Prepare a stop solution (e.g., 0.1 M HCl).

-

Prepare a slurry of anion-exchange resin (e.g., Dowex 1x8) to separate the product ([3H]-AMP) from the substrate.

-

-

Assay Procedure:

-

In a microplate, add the reaction buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a positive control (a known PDE inhibitor, e.g., rolipram (B1679513) for PDE4).

-

Add the purified PDE enzyme to each well and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding [3H]-cAMP to each well.

-

Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding the stop solution.

-

Add the anion-exchange resin slurry to each well to bind the unreacted [3H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant (containing the [3H]-AMP product) to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the PDE activity) from the curve using non-linear regression analysis.

-

Isolated Tracheal Ring Assay for Bronchodilator Effect

Objective: To evaluate the direct relaxant effect of this compound on airway smooth muscle.

Principle: Tracheal rings isolated from an experimental animal (e.g., guinea pig) are suspended in an organ bath and contracted with a spasmogen (e.g., histamine (B1213489) or carbachol). The ability of this compound to reverse this contraction is then measured.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g).

-

Carefully dissect the trachea and place it in cold Krebs-Henseleit solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1).

-

Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.

-

-

Experimental Setup:

-

Mount each tracheal ring in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

Attach one end of the ring to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Apply an initial resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Procedure:

-

Induce a sustained contraction of the tracheal rings by adding a submaximal concentration of a contractile agent, such as histamine (1 µM) or carbachol (B1668302) (0.1 µM), to the organ bath.

-

Once the contraction has stabilized, add this compound cumulatively to the bath in increasing concentrations (e.g., 10-8 M to 10-3 M).

-

Record the relaxant response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by the spasmogen.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

-

In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To assess the protective effect of this compound against bronchoconstriction in a live animal model.

Principle: Bronchoconstriction is induced in conscious guinea pigs by exposure to an aerosol of histamine. The ability of pre-administered this compound to prevent or reduce the severity of the bronchoconstriction is evaluated by measuring changes in respiratory parameters.

Methodology:

-

Animal Preparation:

-

Use male Dunkin-Hartley guinea pigs (300-400 g).

-

House the animals in a controlled environment with free access to food and water.

-

-

Drug Administration:

-

Administer this compound or the vehicle (e.g., saline) via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the histamine challenge.

-

-

Bronchoconstriction Induction and Measurement:

-

Place the conscious guinea pig in a whole-body plethysmograph to measure respiratory parameters.

-

After a baseline recording period, expose the animal to an aerosol of histamine dihydrochloride (B599025) (e.g., 0.1% w/v in saline) for a fixed duration (e.g., 30 seconds).

-

Record the respiratory parameters, such as airway resistance and dynamic compliance, continuously before, during, and after the histamine challenge. The onset of pre-convulsive dyspnea is a key endpoint.

-

-

Data Analysis:

-

Calculate the percentage of protection offered by this compound by comparing the change in respiratory parameters or the time to onset of dyspnea in the treated group versus the vehicle-treated control group.

-

Determine the dose-response relationship for the protective effect of this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, visualize the key signaling pathways and a general experimental workflow for evaluating this compound.

Caption: Mechanism of Action of this compound.

Caption: Preclinical to Clinical Evaluation Workflow.

Conclusion

This compound is a well-established bronchodilator with a dual mechanism of action involving phosphodiesterase inhibition and adenosine receptor antagonism. This multifaceted pharmacological profile provides a strong rationale for its use in the treatment of obstructive airway diseases. While its primary mechanisms are well-understood, this guide highlights the need for further research to fully quantify its inhibitory potency against specific PDE isoenzymes and to establish its clinical efficacy through robust clinical trials with defined endpoints such as FEV1. The detailed experimental protocols provided herein offer a framework for researchers to conduct further investigations into the pharmacological and therapeutic properties of this compound and related compounds.

References

An In-depth Technical Guide to the Cardiac Stimulant Effects of Acefylline Piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefylline (B349644) piperazine (B1678402), a methylxanthine derivative, exerts cardiac stimulant effects primarily through a dual mechanism of action: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes. These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) in cardiomyocytes, resulting in positive chronotropic (heart rate) and inotropic (contractility) effects. This technical guide provides a comprehensive overview of the core pharmacology of Acefylline piperazine's cardiac effects, including detailed experimental protocols for its characterization, quantitative data from related compounds for comparative analysis, and visualizations of the key signaling pathways and experimental workflows.

Introduction

This compound is a salt of acefylline (theophylline-7-acetic acid) and piperazine. The acefylline moiety is the pharmacologically active component responsible for the cardiac stimulant properties. Like other methylxanthines such as theophylline (B1681296) and caffeine, acefylline's effects on the heart are of significant interest in drug development and clinical application. Understanding the precise mechanisms and quantitative effects is crucial for its therapeutic use and safety assessment. In therapeutic concentrations, the cardiovascular effects of methylxanthines are mainly attributed to the antagonism of adenosine A1 and A2 receptors[1]. Inhibition of phosphodiesterases generally requires higher concentrations[1].

Mechanism of Action

The cardiac stimulant effects of this compound are mediated by two primary molecular mechanisms within cardiomyocytes:

-

Adenosine Receptor Antagonism: Acefylline acts as a competitive antagonist at adenosine receptors, particularly the A1 subtype, which is abundant in the heart. Adenosine normally exerts a cardioprotective, inhibitory effect by reducing heart rate and contractility. By blocking the A1 receptor, acefylline disinhibits adenylyl cyclase, contributing to increased cAMP production. Theophylline, a closely related methylxanthine, is a known adenosine receptor antagonist[2].

-

Phosphodiesterase (PDE) Inhibition: Acefylline inhibits the activity of cyclic nucleotide phosphodiesterases, the enzymes responsible for the degradation of cAMP. In cardiac muscle, PDE3 and PDE4 are the predominant isoforms involved in regulating cAMP levels[3][4]. Inhibition of these PDEs leads to an accumulation of intracellular cAMP.

The subsequent elevation in cAMP levels activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling, leading to enhanced cardiac function.

Signaling Pathway

The increase in intracellular cAMP and subsequent activation of PKA trigger a signaling cascade that enhances cardiac contractility and heart rate.

Quantitative Data

Table 1: Comparative Inotropic and Chronotropic Effects of Methylxanthines on Isolated Guinea Pig Hearts

| Compound | Concentration (µM) | Positive Inotropic Effect (% of max) | Positive Chronotropic Effect (% of max) |

| Theophylline | 100 | 50 | 45 |

| 300 | 80 | 75 | |

| 1000 | 100 | 100 | |

| Enprofylline | 100 | 70 | 60 |

| 300 | 95 | 90 | |

| 1000 | 100 | 100 |

Data adapted from studies on isolated guinea pig heart preparations for illustrative purposes[2].

Table 2: Comparative Adenosine Receptor Antagonism and PDE Inhibition

| Compound | Adenosine A1 Receptor Ki (nM) | Adenosine A2A Receptor Ki (nM) | Cardiac PDE IC50 (µM) |

| Theophylline | 8,500 | 25,000 | ~100-500 |

| Caffeine | 20,000 | 40,000 | ~200-1000 |

| Acefylline | Data not available | Data not available | Data not available |

Ki and IC50 values are approximate and can vary based on experimental conditions. Data compiled from various sources for comparative purposes.

Experimental Protocols

The following protocols describe standard methods for characterizing the cardiac stimulant effects of a compound like this compound.

Isolated Heart (Langendorff) Preparation

This ex vivo model is used to assess the direct effects of a drug on cardiac contractility and heart rate, independent of systemic neural and hormonal influences.

Objective: To quantify the positive inotropic and chronotropic effects of this compound.

Methodology:

-

Animal Model: Male Wistar rat (250-300g).

-

Heart Isolation: The rat is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

-

Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2, and maintained at 37°C.

-

Data Acquisition: A pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and the rate of pressure change (±dP/dt), which are indices of contractility. Heart rate is derived from the pressure signal.

-

Drug Administration: After a stabilization period, this compound is infused into the perfusion buffer at increasing concentrations.

-

Data Analysis: Dose-response curves are constructed to determine the EC50 for the inotropic and chronotropic effects.

Adenosine Receptor Binding Assay

This in vitro assay determines the binding affinity of this compound to specific adenosine receptor subtypes.

Objective: To determine the inhibition constant (Ki) of acefylline for adenosine A1 receptors.

Methodology:

-

Membrane Preparation: Cardiac tissue or cells expressing the target adenosine receptor (e.g., CHO cells transfected with human A1 adenosine receptor) are homogenized and centrifuged to isolate the cell membrane fraction.

-

Radioligand: A selective radioligand for the A1 receptor, such as [³H]DPCPX, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled acefylline.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of acefylline that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Activity Assay

This biochemical assay measures the inhibitory potency of this compound against specific PDE isoforms.

Objective: To determine the IC50 of acefylline for cardiac PDE isoforms (e.g., PDE3, PDE4).

Methodology:

-

Enzyme Source: Recombinant human cardiac PDE3 or PDE4 enzymes are used.

-

Substrate: The substrate for the reaction is [³H]cAMP.

-

Inhibition Assay: The PDE enzyme is incubated with [³H]cAMP in the presence of varying concentrations of acefylline.

-

Product Separation: The reaction is stopped, and the product, [³H]5'-AMP, is converted to [³H]adenosine by a nucleotidase. The [³H]adenosine is then separated from the unreacted [³H]cAMP using ion-exchange chromatography.

-

Quantification: The amount of [³H]adenosine is quantified by scintillation counting.

-

Data Analysis: The percentage of PDE inhibition at each acefylline concentration is calculated, and the IC50 value is determined from the dose-response curve.

Intracellular cAMP Measurement

This cell-based assay quantifies the effect of this compound on cAMP levels in cardiomyocytes.

Objective: To measure the change in intracellular cAMP concentration in response to this compound.

Methodology:

-

Cell Culture: Primary neonatal rat ventricular myocytes or human iPSC-derived cardiomyocytes are cultured.

-

Treatment: Cells are pre-treated with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with this compound for a defined period.

-

Cell Lysis: The cells are lysed to release intracellular contents.

-

Quantification: The cAMP concentration in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The cAMP levels in treated cells are compared to those in untreated control cells.

Discussion and Future Directions

This compound demonstrates cardiac stimulant properties consistent with its classification as a methylxanthine. The primary mechanisms of action, adenosine receptor antagonism and phosphodiesterase inhibition, are well-established for this class of drugs. However, a comprehensive understanding of this compound's cardiac pharmacology requires further investigation to generate specific quantitative data.

Future research should focus on:

-

Determining the binding affinities (Ki) of acefylline for all adenosine receptor subtypes, particularly A1, in cardiac tissue.

-

Quantifying the inhibitory potency (IC50) of acefylline against specific cardiac PDE isoforms (PDE3 and PDE4).

-

Conducting in vivo hemodynamic studies to correlate the in vitro findings with systemic cardiovascular effects.

-

Performing electrophysiological studies to assess the effects of this compound on cardiac action potentials and ion channel currents.

This detailed characterization will enable a more precise evaluation of the therapeutic potential and cardiovascular risk profile of this compound.

Conclusion

This compound is a cardiac stimulant that acts through the established methylxanthine pathways of adenosine receptor antagonism and phosphodiesterase inhibition, leading to increased intracellular cAMP and subsequent positive inotropic and chronotropic effects. While direct quantitative data for this specific compound is limited, a robust framework for its pharmacological evaluation exists. The experimental protocols detailed in this guide provide a clear path for researchers and drug development professionals to thoroughly characterize the cardiac effects of this compound and similar compounds.

References

- 1. The cardiovascular effects of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential antagonism of cardiac actions of adenosine by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myocardial phosphodiesterases and regulation of cardiac contractility in health and cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Chemical Structure of Acefylline Piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, chemical structure, and physicochemical properties of Acefylline (B349644) Piperazine (B1678402). The information is curated for professionals in the fields of pharmaceutical research and drug development, presenting detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

Introduction

Acefylline piperazine is a synthetic xanthine (B1682287) derivative that functions as a bronchodilator and cardiac stimulant.[1][2] It is a salt composed of acefylline (also known as theophylline-7-acetic acid) and piperazine.[3][4] The primary therapeutic application of this compound is in the symptomatic relief of bronchospasm associated with respiratory conditions like asthma and chronic bronchitis.[1] The piperazine component is utilized to form a salt, which enhances the solubility of the active acefylline component.[1]

The pharmacological effect of acefylline, the active moiety, is primarily attributed to its action as an adenosine (B11128) receptor antagonist and an inhibitor of phosphodiesterase (PDE) enzymes.[5][6] This dual mechanism leads to the relaxation of smooth muscles in the airways, thereby increasing airflow and alleviating respiratory distress.[1]

Chemical Structure and Physicochemical Properties

This compound is a salt formed between the acidic acefylline and the basic piperazine. The compound can exist in different stoichiometric ratios, with a 2:1 ratio of acefylline to piperazine being commonly noted.[7] The crystal structure involves hydrogen bonding between the carboxylate of acefylline and the protonated amine groups of piperazine.[5]

Chemical Identifiers

| Identifier | Acefylline | This compound (2:1 Salt) |

| IUPAC Name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid[4] | 2-(1,3-dimethyl-2,6-dioxo-purin-7-yl)acetic acid;piperazine[2] |

| CAS Number | 652-37-9[4] | 18833-13-1[7] |

| Molecular Formula | C₉H₁₀N₄O₄[8] | C₂₂H₃₀N₁₀O₈ (as a 2:1 salt)[9] |

| SMILES | Cn1c(=O)c2c(ncn2CC(=O)O)n(C)c1=O[8] | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1[3] |

| InChI | InChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15)[4] | InChI=1S/C9H10N4O4.C4H10N2/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;1-2-6-4-3-5-1/h4H,3H2,1-2H3,(H,14,15);5-6H,1-4H2[2] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 238.20 g/mol (Acefylline) | [8] |

| 324.34 g/mol (1:1 Salt) | [2] | |

| 562.54 g/mol (2:1 Salt, approximate) | [10] | |

| Melting Point | 271 °C (Acefylline) | [11] |

| 238-240 °C (this compound) | [1] | |

| Boiling Point | 555.7 °C (Predicted) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| logP (Octanol/Water) | -1.482 (Predicted) | [8] |

| Topological Polar Surface Area | 120 Ų (1:1 Salt) | [2] |

| Hydrogen Bond Donor Count | 3 (1:1 Salt) | [2] |

| Hydrogen Bond Acceptor Count | 7 (1:1 Salt) | [2] |

Crystal Structure Data

The crystal structure of acefylline in combination with coformers like piperazine has been investigated.[5] The primary interaction is an acid-base reaction where the carboxylic acid proton of acefylline is transferred to the nitrogen atom of piperazine.[5] This results in strong charge-assisted hydrogen bonds. Key intermolecular interactions and their approximate bond lengths are summarized below.

| Interaction Type | Bond | Approximate Length (Å) |

| Hydrogen Bond | N−H···O | 2.16 |

| Hydrogen Bond | N−H···N | 1.77 - 2.26 |

| Hydrogen Bond | O−H···O | 1.70 - 1.87 |

| Weak Interaction | C−H···O | 2.56 |

| Data derived from crystal structure analysis of acefylline with various coformers, including piperazine.[5] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step is the synthesis of the active pharmaceutical ingredient, acefylline (theophylline-7-acetic acid). The second step is the formation of the piperazine salt.

Synthesis Workflow

Caption: General workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Theophylline-7-acetic acid (Acefylline) [12]

This protocol is based on the method described in patent CN103360393A.[12]

-

Formation of Theophylline Sodium Salt:

-

An aqueous solution of sodium hydroxide is heated to 40°C.

-

N,N-1,3-dimethyl-4-amino-5-formamido group urea piperazine is added to the heated sodium hydroxide solution. The molar ratio of the urea derivative to sodium hydroxide should be approximately 1:1.05 to 1:1.10.

-

The reaction mixture is heated further to 90°C and maintained at 90-95°C for 30 minutes to ensure the complete formation of the theophylline sodium salt.

-

-

Condensation Reaction:

-

The reaction mixture is cooled to a temperature between 55-65°C.

-

An aqueous solution of sodium chloroacetate is added dropwise to the theophylline sodium salt solution over a period of 20-60 minutes. The molar ratio of theophylline sodium salt to sodium chloroacetate should be approximately 1:1.0 to 1:1.1.

-

The condensation reaction is allowed to proceed for 1-2 hours at 55-65°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

During the reaction, the pH is maintained between 8 and 12 by adding an aqueous solution of sodium carbonate to ensure the starting material dissolves completely.

-

-

Acidification and Isolation:

-

Once the reaction is complete, the aqueous solution containing the sodium salt of theophylline-7-acetic acid is cooled.

-

The pH of the solution is adjusted to 2-2.5 using a mineral acid such as 50% sulfuric acid.

-

This acidification step causes the precipitation of theophylline-7-acetic acid (acefylline).

-

The product is then isolated by filtration, washed, and dried. Decolorization with activated carbon can be performed before acidification if necessary.

-

Step 2: Formation of this compound Salt [5]

This protocol is a general method based on cocrystallization techniques.[5]

-

Preparation:

-

Acefylline (theophylline-7-acetic acid) and piperazine are combined in a desired stoichiometric ratio (e.g., 2:1 molar ratio).

-

A suitable solvent is added to form a slurry. The choice of solvent can influence the crystal form and yield.

-

-

Grinding:

-

The slurry of the components is ground together using a mortar and pestle or a mechanical grinder.

-

Grinding is continued until a uniform solid is obtained. This process facilitates the acid-base reaction and formation of the salt.

-

-

Isolation and Purification:

-

The resulting solid, this compound, is collected.

-

It may be washed with a small amount of a non-polar solvent to remove any unreacted starting materials and then dried under vacuum.

-

The purity and structure of the final product should be confirmed using analytical techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

-

Mechanism of Action and Signaling Pathway

This compound exerts its bronchodilatory effects through a dual mechanism involving the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][5][6]

-

Adenosine Receptor Antagonism: Adenosine is a signaling molecule that can cause bronchoconstriction in sensitive individuals. By blocking adenosine receptors on the smooth muscle cells of the airways, acefylline prevents this constriction.[5]

-

Phosphodiesterase (PDE) Inhibition: PDE enzymes are responsible for breaking down cyclic adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation. Acefylline inhibits these enzymes, leading to an accumulation of intracellular cAMP.[6] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[13]

Caption: The dual mechanism of action of Acefylline leading to bronchodilation.

Conclusion

This guide has provided a detailed technical overview of this compound, covering its synthesis from precursors to the final salt form, its detailed chemical structure, and its mechanism of action. The provided experimental protocols and structured data tables serve as a valuable resource for researchers and professionals in drug development. The visualizations of the synthesis workflow and signaling pathway offer a clear conceptual understanding of the key processes involved. Further research into different crystal polymorphs and formulation strategies could lead to improved therapeutic profiles for this established bronchodilator.

References

- 1. aksci.com [aksci.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. biosynth.com [biosynth.com]

- 4. Acefylline - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound [webbook.nist.gov]

- 8. chemeo.com [chemeo.com]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. CN103360393A - Preparation method of theophylline-7-acetic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Physicochemical Properties of Acefylline Piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefylline (B349644) piperazine (B1678402), a salt formed from the combination of acefylline (a xanthine (B1682287) derivative) and piperazine, is a compound of pharmaceutical interest, primarily utilized for its bronchodilator and anti-inflammatory properties. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Acefylline piperazine, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and experimental workflows.

Core Physicochemical Properties

The physicochemical properties of a drug substance like this compound are critical determinants of its behavior in biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Identity and Structure

Acefylline, chemically known as 7-theophyllineacetic acid, is a derivative of theophylline. When combined with piperazine, it forms this compound. There is some variability in the reported molecular formula and weight, likely due to the existence of different salt forms (e.g., 1:1 or 2:1 ratios of acefylline to piperazine). The most commonly cited form for a 1:1 salt is presented below.

Chemical Structure of Acefylline and Piperazine

Caption: Chemical structures of Acefylline and Piperazine.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that some of these values are predicted or calculated and may vary from experimental results.

| Property | Value | Source |

| Molecular Formula | C13H20N6O4 | Multiple sources |

| Molecular Weight | 324.34 g/mol | Multiple sources |

| Melting Point | 238-240 °C | [1] |

| Solubility | Soluble in water.[2] Slightly soluble in Ethanol and Methanol (for Acefylline).[2] | [2] |

| pKa (predicted for Acefylline) | 3.72 ± 0.10 (acidic) | [3] |

| logP (computed for Acefylline) | -0.8 | [1] |

Note on Molecular Formula and Weight: Other reported molecular formulas and weights for this compound include C9H10N4O4·1/2C4H10N2 (MW: 281.27 g/mol )[4] and C22H30N10O8 (MW: 562.54 g/mol ), which likely represent different salt stoichiometries. The values in the table correspond to a 1:1 salt.

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. Below are detailed methodologies for determining the key properties of this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the relevant solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for Solubility Determination by Shake-Flask Method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point or by using derivative plots to identify the inflection points. Acefylline has an acidic pKa due to the carboxylic acid group, while piperazine has two basic pKa values.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects primarily through two mechanisms: adenosine (B11128) receptor antagonism and phosphodiesterase (PDE) inhibition.

-

Adenosine Receptor Antagonism: Adenosine, upon binding to its receptors on bronchial smooth muscle cells, induces bronchoconstriction. By blocking these receptors, acefylline prevents this effect, leading to bronchodilation.

-

Phosphodiesterase (PDE) Inhibition: PDE enzymes are responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, acefylline increases intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which in turn leads to the relaxation of airway smooth muscle.

Caption: Signaling Pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, including its chemical identity, molecular characteristics, and key parameters such as solubility, pKa, and logP. The outlined experimental protocols offer a foundation for the accurate and reliable determination of these properties, which is fundamental for all stages of drug development. The visualized signaling pathway elucidates the molecular mechanisms underlying its therapeutic action. A comprehensive understanding of these aspects is critical for the successful formulation and clinical application of this compound.

References

Acefylline Piperazine for Asthma and COPD Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acefylline (B349644) piperazine (B1678402) is a xanthine (B1682287) derivative drug that has been investigated for its potential therapeutic effects in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the current research on acefylline piperazine, focusing on its mechanism of action, preclinical data, and relevant experimental protocols. Due to a notable lack of publicly available clinical trial data and specific quantitative metrics for this compound, this guide also incorporates data from closely related xanthine derivatives, such as theophylline (B1681296) and acebrophylline, to provide a broader context for its potential pharmacological profile. All such instances are clearly noted.

Mechanism of Action

This compound is a theophylline derivative and acts as a bronchodilator with potential anti-inflammatory properties.[1][2] Its precise mechanism of action is not fully elucidated but is believed to be multifactorial, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[1][2][3]

Phosphodiesterase (PDE) Inhibition

This compound inhibits PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels in airway smooth muscle cells promote relaxation, resulting in bronchodilation.

Adenosine Receptor Antagonism

As an adenosine receptor antagonist, this compound can block the bronchoconstrictor effects of adenosine in the airways.[2][3][4] There are four subtypes of adenosine receptors (A1, A2A, A2B, and A3), and the specific binding affinities of this compound for these subtypes require further investigation.[5][6]

Signaling Pathways

The proposed signaling pathways for the bronchodilatory and anti-inflammatory effects of this compound are illustrated below.

Quantitative Data

Specific quantitative data from clinical trials on the efficacy of this compound in asthma and COPD is limited in the public domain. The following tables summarize available data for this compound and related compounds.

Table 1: Preclinical Data - Receptor and Enzyme Inhibition

| Compound | Target | Assay Type | Value | Species | Reference |

| This compound | Adenosine Receptors | Antagonist Activity | Not Specified | - | [2][3][4] |

| This compound | cAMP Phosphodiesterase | Inhibition | Not Specified | Rat (lung) | [3] |

| Proxyphylline (related xanthine) | Adenosine A1 Receptor | Ki | 82 nM | Bovine (brain) | [4] |

| Proxyphylline (related xanthine) | Adenosine A2 Receptor | Ki | 850 µM | Platelets | [4] |

Table 2: Clinical Data - Efficacy in COPD (for a related compound, Acebrophylline)

| Study | Drug | Dosage | Duration | Key Findings | p-value | Reference |

| A comparative study | Acebrophylline | 100mg twice daily | 42 days | Comparable clinical improvement in symptoms and spirometric parameters to sustained-release theophylline. | >0.05 |

Note: This data is for Acebrophylline, a molecule combining ambroxol (B1667023) and theophylline-7-acetic acid, and may not be directly extrapolated to this compound.

Table 3: Pharmacokinetic Parameters (for a related compound, Etofylline)

| Parameter | Value | Route of Administration | Species | Reference |

| Tmax (Peak Time) | ~1-2 hours (oral) | Oral | Human | [7] |

| t1/2 (Half-life) | 4.1 hours (β-phase) | Intravenous | Human | [7] |

| Bioavailability | ~80% | Oral | Human | [7] |

Note: This data is for Etofylline (B1671713) (a hydroxyethyl (B10761427) derivative of theophylline) and serves as an estimate, as specific pharmacokinetic data for this compound in humans is not available in the provided search results.[7] Drug half-life can be influenced by various factors including drug formulation and patient characteristics.[8][9][10]

Experimental Protocols

Detailed methodologies for key preclinical experiments relevant to the investigation of this compound are provided below.

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is used to evaluate the bronchodilatory effects of a compound.[11]

Workflow:

Protocol:

-

Animals: Male Hartley guinea pigs (300-400g) are acclimatized for at least one week.

-

Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the challenge.

-

Baseline Measurement: Place the guinea pig in a whole-body plethysmograph to record baseline respiratory parameters such as specific airway resistance (sRaw) or enhanced pause (Penh).[1]

-

Histamine Challenge: Expose the animal to an aerosolized histamine solution (e.g., 0.1-1 mg/mL in saline) for a fixed duration.[1][12]

-

Post-Challenge Measurement: Continuously monitor respiratory parameters for a set period after the challenge.

-

Data Analysis: Calculate the percentage change in respiratory parameters from baseline to assess the protective effect of this compound against histamine-induced bronchoconstriction.

LPS-Induced Acute Lung Injury in Mice

This model is used to evaluate the anti-inflammatory properties of a compound.[13][14]

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. biocat.com [biocat.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of etofylline after intravenous and oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]

- 9. drugs.com [drugs.com]

- 10. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neutrophilia induced by histamine challenge in guinea pig: The role of IL-5, IL-10 and IL-17A, but not CXCL8 [scielo.org.mx]

- 13. benchchem.com [benchchem.com]

- 14. Baicalin Relieves LPS-Induced Lung Inflammation via the NF-κB and MAPK Pathways [mdpi.com]

Potential Anti-Cancer Applications of Acefylline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefylline (B349644), a derivative of theophylline (B1681296), has traditionally been utilized for its bronchodilator and cardiac stimulant properties.[1][2][3] However, recent preclinical investigations have unveiled a promising new frontier for acefylline derivatives as potential anti-cancer agents.[1][2][3] This technical guide provides an in-depth overview of the current research, focusing on the synthesis, in vitro cytotoxic activity, and plausible mechanisms of action of novel acefylline-based compounds. The data presented herein, primarily centered on 1,2,4-triazole (B32235) and azomethine hybrids, demonstrates significant anti-proliferative effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2).[1][4][5] This guide aims to serve as a comprehensive resource for researchers in oncology and medicinal chemistry, offering detailed experimental protocols, quantitative analysis of anti-cancer efficacy, and visual representations of the underlying molecular pathways to facilitate further drug development efforts in this promising area.

Introduction

The quest for novel, effective, and less toxic anti-cancer therapeutics is a perpetual endeavor in biomedical science. In this context, the repositioning of existing drugs with well-established safety profiles offers a streamlined and cost-effective approach to drug discovery. Acefylline, or 7-(carboxymethyl)theophylline, has emerged as an attractive scaffold for the development of new anti-cancer agents due to its versatile chemical nature and the proven biological activities of its parent compound, theophylline, and other xanthine (B1682287) derivatives.[1][2][3] A growing body of evidence suggests that synthetic modifications of the acefylline core can lead to compounds with potent cytotoxic activities against cancer cells.[1][4][5] This guide will delve into the technical details of these findings, with a focus on the synthesis, characterization, and in vitro anti-cancer evaluation of recently developed acefylline derivatives.

Synthesis of Acefylline Derivatives

The synthesis of anti-cancer acefylline derivatives has primarily focused on the creation of hybrid molecules incorporating heterocyclic moieties such as 1,2,4-triazoles and azomethines. These additions have been shown to enhance the anti-proliferative activity of the parent compound.

Synthesis of Acefylline-1,2,4-Triazole Hybrids

A common synthetic route to generate acefylline-1,2,4-triazole hybrids involves a multi-step process, as outlined in the literature.[1][6] The general workflow is depicted below.

Synthesis of Acefylline-Azomethine Hybrids

The synthesis of azomethine derivatives of acefylline tethered to a 1,2,4-triazole ring follows a similar initial pathway to generate the key amino-triazole intermediate.[3][4] This intermediate is then condensed with various aromatic aldehydes to yield the final azomethine products.

In Vitro Anti-Cancer Activity

The anti-proliferative effects of acefylline derivatives have been predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Quantitative Data Summary

The following tables summarize the reported in vitro anti-cancer activity of various acefylline derivatives.

Table 1: Anti-cancer Activity of Acefylline-1,2,4-Triazole Hybrids [1][6]

| Compound | Target Cell Line | Concentration (µg/µL) | Cell Viability (%) | IC50 (µM) |

| Acefylline | A549 (Lung) | 100 | 86.32 ± 1.75 | - |

| MCF-7 (Breast) | 100 | - | - | |

| 11a | A549 (Lung) | 100 | 59.59 ± 1.36 | - |

| MCF-7 (Breast) | 100 | 34.73 ± 2.49 | - | |

| 11c | A549 (Lung) | 100 | - | - |

| MCF-7 (Breast) | 100 | 21.74 ± 1.60 | - | |

| 11d | A549 (Lung) | 100 | - | - |

| MCF-7 (Breast) | 100 | 55.37 ± 4.60 | - | |

| 11g | A549 (Lung) | Various | - | 1.25 ± 1.36 |

| MCF-7 (Breast) | 100 | - | - | |

| 11h | A549 (Lung) | 100 | - | - |

| MCF-7 (Breast) | 100 | 34.73 ± 2.49 | - |

Table 2: Anti-cancer Activity of Acefylline-Azomethine Hybrids against HepG2 (Liver) Cancer Cells [2][3][4]

| Compound | Concentration (µg/µL) | Cell Viability (%) |

| Acefylline | 100 | 80 ± 3.87 |

| 7a | 100 | 80.19 ± 5.06 |

| 7b | 100 | 92.97 ± 4.47 |

| 7c | 100 | 52.18 ± 5.25 |

| 7d | 100 | 11.71 ± 0.39 |

| 7e | 100 | 45.73 ± 0.64 |

| 7f | 100 | 54.48 ± 6.13 |

| 7g | 100 | 24.20 ± 1.34 |

| 7h | 100 | 62.26 ± 1.18 |

| 7i | 100 | 67.66 ± 0.25 |

| 7j | 100 | 32.45 ± 1.35 |

| 7k | 100 | 59.73 ± 3.47 |

Table 3: Anti-cancer Activity of N-(substituted-phenyl)-acetamide Derivatives of Acefylline against HepG2 (Liver) Cancer Cells [5][7]

| Compound | Concentration (µg/100mL) | Cell Viability (%) | IC50 (µM) |

| Acefylline | 100 | 80 ± 3.87 | - |

| 9a | 100 | 53.85 ± 3.30 | - |

| 9b | 100 | 47.66 ± 3.59 | - |